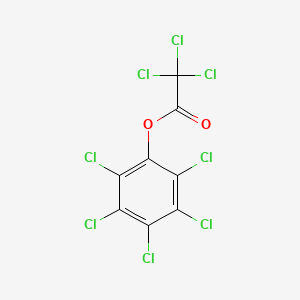

Pentachlorophenyl trichloroacetate

描述

Contextual Significance of Highly Chlorinated Organic Compounds in Academic Inquiry

Highly chlorinated organic compounds represent a significant class of molecules in chemical research due to the profound influence of chlorine substitution on the physical and chemical properties of organic frameworks. wikipedia.org The presence of multiple chlorine atoms, as seen in pentachlorophenyl trichloroacetate (B1195264), typically increases a compound's molecular weight and density compared to its non-chlorinated counterparts. wikipedia.org This often results in higher melting and boiling points. wikipedia.org

From a chemical reactivity standpoint, the strong C-Cl bond contributes to the high stability of many chlorinated compounds. stanford.edu This stability can also lead to their persistence in various environments, a characteristic that is a subject of extensive environmental and toxicological research. stanford.eduresearchgate.net In the realm of synthetic chemistry, the electron-withdrawing nature of chlorine atoms can significantly influence the reactivity of adjacent functional groups, a feature that is exploited in the design of novel reagents and synthetic pathways. The study of such compounds provides valuable insights into reaction mechanisms, molecular stability, and the fundamental effects of halogenation on organic molecules. stanford.edu Furthermore, many organochlorine compounds have been identified from natural sources, ranging from bacteria to humans, and are found in nearly every class of biomolecules, including alkaloids, terpenes, and amino acids. wikipedia.org

Historical Perspectives on Pentachlorophenyl Trichloroacetate in Chemical Synthesis Research

The exploration of highly chlorinated compounds in chemical synthesis has a rich history. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the development of related compounds provides context. For instance, pentachlorophenol (B1679276) (PCP), a precursor, was first produced in the 1930s and has been used as a pesticide and disinfectant. wikipedia.org The synthesis of pentachlorophenol often involves the catalytic chlorination of phenol (B47542) or chlorinated phenol mixtures. google.com

The use of pentachlorophenyl esters as active esters in peptide synthesis was a notable area of research. wikipedia.orgnih.gov This application highlights the utility of the pentachlorophenyl group as a leaving group in acylation reactions, a principle that is central to the reactivity of this compound. Research into these active esters demonstrated their effectiveness in forming peptide bonds, a fundamental process in biochemistry and pharmaceutical development. nih.gov While the focus has shifted to other reagents over time, this historical work laid the groundwork for understanding the reactivity of such chlorinated esters.

Structural Basis and Nomenclature Conventions for this compound in Scholarly Literature

The structure of this compound is defined by a pentachlorinated benzene (B151609) ring bonded to an oxygen atom, which is in turn part of a trichloroacetate ester. The systematic name for this compound is pentachlorophenyl 2,2,2-trichloroacetate.

In scholarly literature and chemical databases, it is often referred to by various synonyms, including:

Trichloroacetic acid pentachlorophenyl ester chemimpex.com

TCA-O-PCP chemimpex.comchemicalbook.com

Perchlorophenyl 2,2,2-trichloroacetate chemicalbook.com

The compound is assigned the CAS Number 2879-60-9. chemimpex.comchemicalbook.compharmaffiliates.com Its molecular formula is C₈Cl₈O₂, and it has a molecular weight of approximately 411.69 g/mol . chemimpex.com The structure imparts a high degree of lipophilicity and chemical stability. The electron-withdrawing properties of the eight chlorine atoms significantly influence the electrophilicity of the carbonyl carbon in the ester group, making it susceptible to nucleophilic attack. This reactivity is a key aspect of its utility in certain chemical transformations.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 2879-60-9 | chemimpex.comchemicalbook.com |

| Molecular Formula | C₈Cl₈O₂ | chemimpex.com |

| Molecular Weight | 411.69 g/mol | chemimpex.com |

| Appearance | White to light yellow to light orange powder to crystal | chemimpex.com |

| Melting Point | 126 - 130 °C | chemimpex.com |

| Purity | ≥ 95% (HPLC) | chemimpex.com |

| MDL Number | MFCD00059487 | chemimpex.com |

| PubChem ID | 123175 | chemimpex.com |

Research Findings and Applications

This compound serves as a versatile intermediate in various research and industrial settings. Its chemical properties make it particularly useful in the following areas:

Agrochemical Synthesis: The compound is a key intermediate in the synthesis of certain herbicides and pesticides. chemimpex.com Its high stability and reactivity are advantageous for creating products with potent biological activity. chemimpex.com

Material Science: There is research interest in its potential application for creating flame-retardant materials. chemimpex.com

Peptide Synthesis: Historically, related pentachlorophenyl esters were used as activating agents in the synthesis of peptides. wikipedia.orgnih.gov

Environmental Studies: It is utilized in studies that examine the degradation of chlorinated compounds in soil and water. chemimpex.com

Analytical Chemistry: The compound can be employed as a standard in analytical methods for the detection and quantification of chlorinated organic pollutants. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl8O2/c9-1-2(10)4(12)6(5(13)3(1)11)18-7(17)8(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUFBMFZOHGUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182973 | |

| Record name | Phenol, pentachloro-, trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2879-60-9 | |

| Record name | Acetic acid, 2,2,2-trichloro-, 2,3,4,5,6-pentachlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2879-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, pentachloro-, trichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, pentachloro-, trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Pentachlorophenyl Trichloroacetate

Established Synthetic Protocols for Pentachlorophenyl Trichloroacetate (B1195264) Formation

The primary route for the synthesis of pentachlorophenyl trichloroacetate involves the esterification of pentachlorophenol (B1679276) with a trichloroacetylating agent. This transformation is a classic example of forming an ester bond between a phenol (B47542) and a carboxylic acid derivative.

Esterification Reactions and Reaction Conditions

The esterification reaction to form this compound can be achieved by reacting pentachlorophenol with trichloroacetic acid or its more reactive derivative, trichloroacetyl chloride. The general reaction is as follows:

C₆Cl₅OH + CCl₃COOH → C₆Cl₅OCOCCl₃ + H₂O

or

C₆Cl₅OH + CCl₃COCl → C₆Cl₅OCOCCl₃ + HCl

The use of trichloroacetyl chloride is often preferred due to its higher reactivity, which can lead to faster reaction times and higher yields. libretexts.org When using trichloroacetic acid, a dehydrating agent is typically required to remove the water formed during the reaction and drive the equilibrium towards the product side.

Reaction conditions can vary, but generally, the reaction is carried out in an inert solvent. The choice of solvent depends on the specific reagents and conditions used. For the reaction involving trichloroacetyl chloride, a base is often added to neutralize the hydrogen chloride (HCl) produced, which can otherwise lead to side reactions or decomposition of the product. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine.

The temperature of the reaction can also be controlled to optimize the yield and minimize the formation of byproducts. While the reaction between the highly reactive trichloroacetyl chloride and pentachlorophenol can often proceed at room temperature, gentle heating may be employed to ensure complete conversion.

Precursor Compounds and Reagent Systems in this compound Synthesis

The key precursors for the synthesis of this compound are pentachlorophenol and a trichloroacetylating agent.

Pentachlorophenol (PCP): This precursor is a polychlorinated phenol. Commercially, it has been produced by the chlorination of phenol at elevated temperatures. nih.govnih.gov The process involves the stepwise substitution of hydrogen atoms on the benzene (B151609) ring with chlorine atoms. Another method for its synthesis is the hydrolysis of hexachlorobenzene. nih.govnih.gov

Trichloroacetic Acid and its Derivatives: Trichloroacetic acid can be synthesized by the chlorination of acetic acid. For the purpose of esterification, it is often converted to more reactive derivatives like trichloroacetyl chloride. Trichloroacetyl chloride can be prepared by reacting trichloroacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The reagent system for the synthesis typically includes:

Pentachlorophenol: The alcoholic reactant.

Trichloroacetylating agent: Trichloroacetic acid or trichloroacetyl chloride.

Solvent: An inert solvent to facilitate the reaction.

Base (optional but recommended with acyl chlorides): To neutralize the HCl byproduct.

Novel Approaches and Innovations in this compound Synthesis

While traditional methods are effective, research continues to explore more efficient, environmentally friendly, and innovative synthetic routes.

Catalytic Strategies in this compound Production

The esterification of phenols can be catalyzed by various substances to improve reaction rates and yields. While specific catalytic strategies for this compound are not extensively documented in publicly available literature, general principles of esterification catalysis can be applied.

For instance, the use of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, can protonate the carbonyl oxygen of trichloroacetic acid, making it more electrophilic and susceptible to nucleophilic attack by pentachlorophenol.

Alternatively, base catalysis can be employed. A base can deprotonate the pentachlorophenol to form the more nucleophilic pentachlorophenoxide ion, which then reacts more readily with the trichloroacetylating agent. libretexts.org While stoichiometric amounts of base are used to neutralize HCl when using acyl chlorides, catalytic amounts of a stronger, non-nucleophilic base could potentially accelerate the reaction.

Recent advancements in catalysis have also introduced the use of solid acid catalysts or organocatalysts for esterification reactions, which can offer advantages in terms of ease of separation and recyclability. jetir.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several strategies can be considered to make the process more environmentally benign.

One approach is the use of solvent-free reaction conditions. rsc.orgnih.gov If the reactants can be brought into a liquid phase by heating, eliminating the need for a solvent can significantly reduce waste and simplify purification.

Microwave-assisted synthesis is another green chemistry technique that can be explored. nih.govnih.govwisdomlib.org Microwave irradiation can often lead to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. This is due to the direct and efficient heating of the reaction mixture.

The selection of less hazardous reagents and catalysts is also a key principle of green chemistry. For example, exploring the use of solid acid catalysts instead of corrosive mineral acids would be a step towards a greener process. jetir.org

Optimization of Synthetic Yields and Purity Profiles for Research Applications

For research applications, obtaining this compound in high yield and purity is crucial. Optimization of the synthetic protocol involves a systematic study of various reaction parameters.

Key Parameters for Optimization:

Stoichiometry of Reactants: Varying the molar ratio of pentachlorophenol to the trichloroacetylating agent can impact the yield. Using a slight excess of the more volatile or less expensive reagent can help drive the reaction to completion.

Catalyst Loading: If a catalyst is used, its concentration needs to be optimized to achieve the maximum rate enhancement with minimal catalyst-related side reactions.

Reaction Temperature: The temperature profile of the reaction should be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of degradation products.

Reaction Time: Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time for maximizing the yield of the desired product while minimizing byproduct formation.

Purification Method: The final purity of the compound depends heavily on the purification method. Techniques such as recrystallization, column chromatography, or distillation can be employed to remove unreacted starting materials, catalysts, and byproducts. The choice of solvent for recrystallization is critical for obtaining high-purity crystals.

Data Table: Hypothetical Optimization of this compound Synthesis

| Entry | Molar Ratio (PCP:TCAc-Cl) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1 | None | 25 | 24 | 65 |

| 2 | 1:1.2 | None | 25 | 24 | 75 |

| 3 | 1:1.2 | Triethylamine (10) | 25 | 8 | 85 |

| 4 | 1:1.2 | Triethylamine (10) | 50 | 4 | 92 |

| 5 | 1:1.2 | DMAP (5) | 25 | 6 | 95 |

This table is a hypothetical representation to illustrate the optimization process. Actual results may vary.

By systematically varying these parameters, a robust and efficient protocol for the synthesis of high-purity this compound suitable for demanding research applications can be developed.

Chemical Reactivity and Reaction Mechanisms of Pentachlorophenyl Trichloroacetate

Electrophilic and Nucleophilic Reaction Pathways

The pronounced electrophilic character of the carbonyl carbon is a central feature of pentachlorophenyl trichloroacetate's reactivity, making it a target for a wide range of nucleophiles.

Pentachlorophenyl trichloroacetate (B1195264) functions as a potent acylating agent due to its nature as an activated ester. The five chlorine atoms on the phenyl ring exert a strong negative inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon. This makes the ester group highly susceptible to nucleophilic attack. This activation is crucial in synthetic organic chemistry, particularly in the formation of amide bonds during peptide synthesis.

In this role, it readily reacts with nucleophiles such as amines to form amides, with the pentachlorophenolate (B1226921) anion being an excellent leaving group. The stability of the pentachlorophenolate anion, a consequence of the electron-withdrawing chlorine atoms, facilitates the forward progression of the reaction. While not as commonly used as other activating agents like N-hydroxysuccinimide esters, the principle of activation is analogous.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this reaction would involve the substitution of the pentachlorophenoxy group. The generally accepted mechanism for transesterification proceeds through a tetrahedral intermediate formed by the nucleophilic attack of an alcohol on the ester's carbonyl carbon. This reaction can be catalyzed by either an acid or a base.

Base-catalyzed transesterification: A base deprotonates the attacking alcohol, increasing its nucleophilicity. The resulting alkoxide ion then attacks the electrophilic carbonyl carbon of the ester.

Acid-catalyzed transesterification: An acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule.

The equilibrium of the reaction can be shifted towards the products by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture.

Cleavage and Fragmentation Mechanisms of this compound

The cleavage of the ester bond in this compound can be induced by hydrolysis or thermal stress, leading to its degradation.

Hydrolysis of this compound results in the cleavage of the ester linkage to yield pentachlorophenol (B1679276) and trichloroacetic acid. This process can be catalyzed by both acid and base.

Base-catalyzed hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the stable pentachlorophenolate leaving group yields trichloroacetic acid, which is then deprotonated in the basic medium to form the trichloroacetate salt.

Acid-catalyzed hydrolysis: In an acidic medium, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a water molecule. This is followed by proton transfer and elimination of pentachlorophenol.

Studies on similar compounds like phenyl dichloroacetates show that the rate of hydrolysis is influenced by the nature and concentration of salts in the solution, which affects the activity coefficients of the reactants. The hydrolysis of dichloroacetamide safeners has also been shown to be pH-dependent, with faster rates under basic conditions.

The thermal decomposition of chlorinated organic compounds typically proceeds through radical mechanisms at high temperatures. For this compound, the initial step is likely the homolytic cleavage of the ester C-O bond, which is expected to be the weakest bond, to form a trichloroacetyloxy radical and a pentachlorophenyl radical.

These initial radical species can then undergo further reactions:

The trichloroacetyloxy radical can lose carbon dioxide to form a trichloromethyl radical (•CCl₃).

The pentachlorophenyl radical (•C₆Cl₅) can abstract hydrogen atoms from other molecules or participate in radical combination reactions.

The pyrolysis of similar compounds, like phenyl acetate, has been shown to proceed via a concerted mechanism to yield phenol (B47542) and ketene. However, the high degree of chlorination in this compound makes a radical pathway more probable, leading to a complex mixture of smaller chlorinated hydrocarbons and potentially more toxic compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans, especially in the presence of oxygen.

Interactions with Other Organic and Inorganic Substrates

As a highly reactive molecule, this compound can interact with a variety of substrates.

The primary reaction with organic substrates involves nucleophilic acyl substitution, as seen in its reaction with amines to form amides. The kinetics of aminolysis of activated esters, such as N-hydroxysuccinimide esters, have been studied extensively and generally follow a mechanism involving a tetrahedral intermediate. The rate of this reaction is dependent on the basicity and steric bulk of the amine.

Information regarding the specific interactions of this compound with inorganic substrates is limited in publicly available literature. However, the parent compound, pentachlorophenol, is known to form salts with alkali metals. It is also plausible that the ester could interact with certain metal catalysts. For instance, palladium nanoparticles have been used for the catalytic reductive dechlorination of trichloroacetic acid (TCAA), one of the potential hydrolysis products. Such a reaction with this compound could potentially lead to the cleavage of the C-Cl bonds.

Data Tables

Table 1: General Reactivity of this compound

| Reactant Type | Reaction Pathway | Primary Products |

| Amines (R-NH₂) | Nucleophilic Acyl Substitution (Aminolysis) | Trichloroacetamide (CCl₃CONHR), Pentachlorophenol |

| Alcohols (R-OH) | Transesterification | New ester (CCl₃COOR), Pentachlorophenol |

| Water (H₂O) | Hydrolysis | Trichloroacetic acid, Pentachlorophenol |

| Heat (Δ) | Thermal Decomposition | Chlorinated radicals, CO₂, smaller chlorinated hydrocarbons |

Spectroscopic Characterization and Structural Elucidation of Pentachlorophenyl Trichloroacetate

Vibrational Spectroscopy Applications in Structural Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These methods are predicated on the principle that molecular bonds vibrate at specific, quantized frequencies.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of pentachlorophenyl trichloroacetate (B1195264) is characterized by several key absorption bands that correspond to the vibrational modes of its constituent parts.

The most prominent features in the IR spectrum are associated with the carbonyl (C=O) stretching vibration of the ester group and the various vibrations of the pentachlorophenyl and trichloroacetate moieties. The C=O stretching frequency in esters typically appears in the range of 1750-1735 cm⁻¹. For pentachlorophenyl trichloroacetate, this band is expected to be at the higher end of this range, or even slightly above, due to the strong electron-withdrawing effect of the trichloromethyl and pentachlorophenyl groups. This effect strengthens the C=O double bond, leading to a higher vibrational frequency.

The spectrum also displays characteristic absorptions for C-O stretching and C-Cl stretching vibrations. The C-O stretching vibrations of the ester group are typically found in the 1300-1000 cm⁻¹ region. The numerous C-Cl bonds in the molecule will give rise to a series of strong absorption bands in the fingerprint region (below 1000 cm⁻¹). The aromatic C=C stretching vibrations of the pentachlorophenyl ring are expected to appear in the 1600-1400 cm⁻¹ region.

Publicly available spectral data for trichloroacetic acid pentachlorophenyl ester confirms the presence of these characteristic peaks. chemicalbook.com The National Institute of Standards and Technology (NIST) also provides reference IR spectrum data for this compound, which can be used for comparative analysis. nist.gov

A detailed assignment of the major vibrational bands is presented in the table below:

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~1750-1780 | C=O stretching (ester) |

| ~1400-1600 | C=C stretching (aromatic ring) |

| ~1100-1300 | C-O stretching (ester) |

| ~600-800 | C-Cl stretching |

Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state of the compound.

Raman Spectroscopic Characterization

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable insights into the vibrations of the carbon skeleton and the symmetrically substituted pentachlorophenyl ring.

The Raman spectrum is expected to show a strong band for the symmetric stretching of the pentachlorophenyl ring. The C=C stretching vibrations of the aromatic ring, also visible in the IR spectrum, will appear in the Raman spectrum as well, potentially with different relative intensities. The C-Cl stretching vibrations will also be Raman active. The carbonyl (C=O) stretch, while strong in the IR, may be weaker in the Raman spectrum.

While the availability of Raman spectral data for this compound is noted in some chemical databases, detailed published studies with peak assignments are scarce. chemicalbook.com However, based on the principles of Raman spectroscopy and studies of similar halogenated aromatic compounds, a predicted Raman spectrum would feature prominent peaks corresponding to the key structural elements of the molecule. researchgate.netmdpi.comsibran.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. The chemical structure of this compound (C₈Cl₈O₂) contains no hydrogen atoms. Therefore, a ¹H NMR spectrum of a pure sample of this compound would show no signals, aside from the reference signal (e.g., tetramethylsilane, TMS) and any protonated solvent impurities. While some databases may list the availability of a ¹H NMR spectrum for this compound, this is likely an error or refers to a sample containing protonated impurities. chemicalbook.comchemicalbook.com

Carbon-13 (¹³C) NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Since this compound contains eight carbon atoms in different chemical environments, its ¹³C NMR spectrum is expected to display a corresponding number of signals.

The carbon atoms in the molecule can be divided into three groups: the carbonyl carbon of the ester, the carbons of the pentachlorophenyl ring, and the carbon of the trichloromethyl group.

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of 160-180 ppm.

Pentachlorophenyl Carbons: The six carbons of the pentachlorophenyl ring will give rise to a set of signals in the aromatic region (typically 120-150 ppm). Due to the substitution pattern, these carbons are not all equivalent and will have distinct chemical shifts. The carbon atom directly attached to the ester oxygen will be the most downfield of this group.

Trichloromethyl Carbon: The carbon of the trichloroacetate moiety, being attached to three chlorine atoms, will also be significantly downfield.

The availability of ¹³C NMR spectral data for trichloroacetic acid pentachlorophenyl ester is confirmed in chemical databases. chemicalbook.com Analysis of this data would allow for the precise assignment of each carbon signal.

A predicted assignment of the ¹³C NMR chemical shifts is provided in the table below:

| Chemical Shift (ppm) | Carbon Atom Assignment |

| ~160-170 | C=O (ester carbonyl) |

| ~140-150 | C-O (aromatic carbon attached to ester) |

| ~120-140 | C-Cl (other aromatic carbons) |

| ~90-100 | CCl₃ (trichloroacetate carbon) |

Note: These are estimated chemical shift ranges, and the actual values can be influenced by solvent effects and other factors.

Multinuclear NMR Techniques (e.g., Chlorine NMR)

Multinuclear NMR, which involves the study of nuclei other than ¹H and ¹³C, can provide further structural insights. For this compound, Chlorine (³⁵Cl and ³⁷Cl) NMR could theoretically be used to probe the environments of the eight chlorine atoms.

Both ³⁵Cl and ³⁷Cl are NMR active nuclei, but they are also quadrupolar (spin I = 3/2). huji.ac.il This property leads to very broad NMR signals for covalently bonded chlorine atoms in asymmetric environments, making it a challenging technique for complex organic molecules. nih.govreddit.com The signals for organic chlorides can be tens of kilohertz wide, often making it difficult to resolve signals from chemically distinct chlorine atoms. huji.ac.il

While solid-state ³⁵Cl NMR can sometimes provide higher quality spectra for such compounds, solution-state Chlorine NMR of this compound is expected to be of limited practical use for detailed structural elucidation due to extreme line broadening. nih.gov Consequently, there are no readily available published Chlorine NMR spectra for this compound. The main application of chlorine NMR is typically for the study of ionic chlorides and very small, symmetric inorganic or organic molecules. huji.ac.il

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions. In the analysis of this compound, mass spectrometry provides critical data for confirming its molecular formula and understanding its fragmentation behavior under specific ionization conditions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides the exact mass, which helps in confirming its molecular formula, C8Cl8O2. nist.gov The monoisotopic mass of a compound is calculated using the mass of the most abundant isotope of each element.

The fragmentation pattern of this compound in mass spectrometry reveals characteristic cleavages that are indicative of its structure. libretexts.orglibretexts.org The molecular ion, being energetically unstable, can break down into smaller, more stable fragments. libretexts.org The analysis of these fragments helps in piecing together the original structure of the molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions. nist.gov

Table 1: Key HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C8Cl8O2 | nist.gov |

| Molecular Weight | 411.708 g/mol | nist.gov |

| InChIKey | WMUFBMFZOHGUPA-UHFFFAOYSA-N | nist.govchemicalbook.com |

| CAS Registry Number | 2879-60-9 | nist.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is a widely used method for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. nih.govresearchgate.netspringernature.com In the context of this compound, GC-MS serves as a crucial tool for assessing its purity and confirming its identity.

The gas chromatograph separates the components of a sample mixture based on their different affinities for the stationary phase of the analytical column. nih.gov As each component elutes from the column at a specific retention time, it enters the mass spectrometer, which generates a mass spectrum for that component. The retention time is a characteristic feature of a compound under a specific set of chromatographic conditions and can be used for its preliminary identification. nih.gov

The mass spectrum provides a molecular fingerprint of the compound, with a specific pattern of ion fragments. slideshare.netyoutube.com By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed with a high degree of certainty. libretexts.org For this compound, the GC-MS analysis would ideally show a single major peak, indicating a high level of purity. The mass spectrum of this peak would correspond to the expected fragmentation pattern of the target compound. The presence of other peaks would suggest the presence of impurities, which can then be identified by their respective mass spectra.

Table 2: Typical GC-MS Parameters for Analysis of Chlorinated Compounds

| Parameter | Typical Value/Condition | Reference |

| Column | SH-Rxi-5Sil MS (or similar) | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Column Flow Rate | 1.69 mL/min | nih.gov |

| Initial Oven Temperature | 50°C | nih.gov |

| Final Oven Temperature | 300°C | nih.gov |

| Ionization Mode | Electron Ionization (EI) | hmdb.ca |

| Ionization Energy | 70 eV | hmdb.ca |

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed. The angles and intensities of the diffracted beams provide information about the arrangement of atoms within the crystal lattice.

For a compound like this compound, which is expected to be a solid at room temperature, XRD analysis can provide definitive proof of its three-dimensional structure. This information is crucial for understanding its physical properties and how it interacts with other molecules. The analysis of the diffraction data can reveal the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule.

In the absence of single-crystal XRD data, powder X-ray diffraction (PXRD) could be employed to obtain information about the crystallinity and phase purity of a bulk sample of this compound.

Theoretical and Computational Chemistry Studies on Pentachlorophenyl Trichloroacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate molecular geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like Pentachlorophenyl trichloroacetate (B1195264).

A DFT analysis of this molecule would typically begin with a geometry optimization to find the lowest energy conformation. From this optimized structure, a range of molecular properties can be calculated. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. For chlorinated aromatic compounds, DFT calculations are also crucial for understanding the effects of intramolecular repulsion between chlorine atoms, which can significantly impact the molecule's stability and thermodynamic properties. epa.gov Studies on similar polychlorinated compounds have shown that underestimating this repulsion can lead to incorrect predictions of stability. epa.gov

Other properties derivable from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack, and various reactivity descriptors that provide a quantitative measure of chemical behavior.

Table 1: Computed Molecular Properties of Pentachlorophenyl Trichloroacetate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8Cl8O2 | PubChem nih.gov |

| Molecular Weight | 411.7 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 407.740651 Da | PubChem nih.gov |

| Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |

| Heavy Atom Count | 18 | PubChem nih.gov |

| Complexity | 303 | PubChem nih.gov |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. These methods are computationally more demanding than DFT but can provide highly accurate results, making them invaluable for exploring reaction mechanisms.

A key application for this compound would be the study of its hydrolysis, a common degradation pathway for esters. study.com Ab initio calculations can map the potential energy surface of the hydrolysis reaction, identifying the transition states and intermediates involved. nih.govresearchgate.net This allows for the determination of activation energies, which govern the reaction rate.

For ester hydrolysis, several mechanisms are possible, such as acid-catalyzed or base-catalyzed pathways, involving either acyl-oxygen or alkyl-oxygen bond cleavage. ucoz.com Theoretical studies on the neutral hydrolysis of other esters have shown that the process can be complex, sometimes involving the autoionization of water to initiate the reaction. nih.govresearchgate.net By modeling the interaction of this compound with one or more water molecules, ab initio methods could determine the most favorable reaction pathway, calculate the energy barriers, and provide a detailed understanding of how the molecule degrades in an aqueous environment. Such computational studies are essential for predicting the environmental fate and persistence of the compound. mdpi.com

Molecular Dynamics Simulations of this compound Behavior

While quantum mechanics calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the physical movements and behavior of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve.

An MD simulation of this compound would require a force field, which is a set of parameters that defines the potential energy of the system. For organochlorine compounds, developing an accurate force field, such as the Generalized Amber Force Field (GAFF), is a critical step. osti.govosti.gov The accuracy of these force fields can be benchmarked against high-level ab initio molecular dynamics (AIMD) simulations. osti.gov

Simulating this compound in a solvent like water or an organic solvent could reveal important information about its behavior in different environments. Key outputs from MD simulations include radial distribution functions (RDFs), which describe the local structure of the solvent around the molecule. osti.gov These simulations can also provide insights into the conformational flexibility of the molecule and its diffusion and transport properties. For pesticides and related compounds, MD simulations have been used to understand their interactions within biological systems or their distribution in the environment. mdpi.comnih.gov

Table 2: Potential Applications of MD Simulations for this compound

| Simulation System | Research Goal | Key Analyses |

|---|---|---|

| Molecule in Water Box | Study hydration and solubility | Radial Distribution Functions (RDFs), Hydrogen bond analysis |

| Molecule in Organic Solvent | Analyze behavior in non-polar environments | Solvation free energy, Diffusion coefficient |

| Molecule at Water-Air Interface | Investigate environmental partitioning | Potential of Mean Force (PMF), Surface tension effects |

| Molecule with a Macromolecule | Explore potential biological interactions | Binding free energy, Root Mean Square Deviation (RMSD) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or other properties of chemicals based on their molecular structure. europa.eu QSAR models are statistical correlations that link quantitative measures of chemical structure, known as molecular descriptors, to an experimental endpoint, such as toxicity.

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar chemicals with known activity data (e.g., acute toxicity) is required. nih.gov For each chemical in the dataset, a set of molecular descriptors is calculated. These can range from simple properties like molecular weight and logP (a measure of hydrophobicity) to more complex quantum chemical descriptors like HOMO/LUMO energies. nih.gov

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that best describes the relationship between the descriptors and the activity. nih.gov The resulting model must be rigorously validated to ensure its predictive power. nih.gov QSAR models have been successfully developed for various classes of aromatic and chlorinated compounds, including pesticides and nitroaromatics, to predict their toxic effects. nih.govnih.gov A QSAR model applicable to this compound could be a valuable tool for predicting its potential toxicity without the need for extensive animal testing, aligning with modern risk assessment frameworks. marquette.edu

Computational Analysis of Intermolecular Interactions Involving this compound

Intermolecular interactions govern how a molecule interacts with its environment, including other molecules of the same type (in the solid or liquid state) or different molecules (e.g., solvents, biological receptors). For a highly halogenated molecule like this compound, specific types of non-covalent interactions, such as halogen bonding, are particularly important.

The charge distribution on halogen atoms in organochlorine compounds can be highly anisotropic, leading to a region of positive electrostatic potential on the outermost portion of the halogen atom, known as a σ-hole. acs.org This positive σ-hole can engage in a favorable electrostatic interaction with a nucleophile (an electron-rich region on another molecule), forming a halogen bond. acs.org Computational methods are essential for studying these interactions. acs.org

Techniques used to analyze these interactions include:

Molecular Electrostatic Potential (MEP) Mapping: Visualizes the electrostatic potential on the molecule's surface, identifying the location and magnitude of σ-holes and electron-rich regions. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): Analyzes the electron density topology to identify bond critical points (BCPs) between interacting atoms, characterizing the nature and strength of the interaction. dntb.gov.uanih.gov

Natural Bond Orbital (NBO) Analysis: Investigates donor-acceptor orbital interactions to reveal the charge transfer component of the intermolecular bond. mdpi.comnih.gov

By applying these methods to dimers or clusters involving this compound, researchers can quantify the strength and nature of its intermolecular interactions, including hydrogen bonds and the crucial halogen bonds, which play a key role in its crystal packing and interactions with other molecules. proquest.com

Table of Mentioned Compounds

Applications of Pentachlorophenyl Trichloroacetate in Advanced Chemical Synthesis

Role as an Active Ester in Peptide Synthesis Protocols

One of the primary applications of pentachlorophenyl trichloroacetate (B1195264) is as a precursor for the formation of active esters in peptide synthesis. jst.go.jpnih.gov Active esters are crucial intermediates that facilitate the formation of peptide bonds under mild conditions, minimizing side reactions and racemization.

Formation of Acylamino Acid Pentachlorophenyl Active Esters

Pentachlorophenyl trichloroacetate serves as an excellent reagent for preparing pentachlorophenyl active esters of N-protected amino acids. jst.go.jp This transformation is typically achieved through an ester-exchange reaction where the trialkylammonium salt of an acylamino acid reacts with this compound. jst.go.jp The resulting acylamino acid pentachlorophenyl esters are stable, crystalline compounds that can be isolated and purified, making them convenient for use in subsequent peptide coupling steps. jst.go.jp The high reactivity of the pentachlorophenyl ester is attributed to the electron-withdrawing nature of the pentachlorophenyl group, which makes the carbonyl carbon highly susceptible to nucleophilic attack by the amino group of another amino acid.

Synthesis of Acylpeptide Esters

Beyond the preparation of individual amino acid active esters, this compound can be directly utilized in the synthesis of acylpeptide esters. jst.go.jp This "direct method" allows for the coupling of an N-protected amino acid or peptide with another amino acid or peptide ester, leading to the formation of the desired peptide derivative in high yields and with satisfactory purity. jst.go.jp This approach streamlines the peptide synthesis process by eliminating the need for the isolation of the active ester intermediate in some cases.

Mechanistic Insights into Peptide Bond Formation Mediated by this compound

The formation of a peptide bond using a pentachlorophenyl active ester follows a nucleophilic acyl substitution mechanism. The key steps are:

Nucleophilic Attack: The free amino group of an amino acid or peptide attacks the electrophilic carbonyl carbon of the acylamino acid pentachlorophenyl active ester. fiveable.meyoutube.com

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. fiveable.me

Leaving Group Departure: The pentachlorophenolate (B1226921) anion, a relatively good leaving group due to the electron-withdrawing chlorine atoms stabilizing the negative charge, is eliminated from the tetrahedral intermediate. nih.gov

Peptide Bond Formation: The departure of the leaving group results in the formation of a new amide bond, the peptide bond, linking the two amino acid residues. fiveable.meyoutube.com

This process is often facilitated in the presence of a suitable solvent and may be accelerated by the addition of catalysts. The efficiency of the reaction is high, contributing to the utility of pentachlorophenyl active esters in peptide synthesis. nih.gov

Utility in the Synthesis of Complex Organic Molecules

The reactivity of this compound extends beyond peptide synthesis, finding use in the construction of more complex organic structures.

As a Building Block in Heterocyclic Compound Synthesis

While direct, widespread application as a primary building block for heterocycles is not extensively documented, the functional groups present in this compound and its derivatives offer potential for such transformations. The pentachlorophenyl group can be a precursor to other functionalities through nucleophilic aromatic substitution, although this is more characteristic of perfluoroaromatic compounds. nih.gov The trichloroacetate moiety can also participate in various reactions. The principles of using activated esters and acylating agents are fundamental in the synthesis of many heterocyclic systems where amide or ester linkages are incorporated into the ring structure. For instance, the formation of lactams or lactones, which are cyclic amides and esters respectively, often involves intramolecular cyclization reactions that could conceptually utilize the reactivity offered by a pentachlorophenyl active ester.

Involvement in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The primary role of this compound is in the formation of carbon-nitrogen bonds (amide bonds) during peptide synthesis. jst.go.jpnih.gov This is a specific and highly important example of carbon-heteroatom bond formation . The reaction between the activated carbonyl group and the amine nucleophile is a classic illustration of this bond-forming strategy.

While not a direct reagent for general carbon-carbon bond formation , the principles of using highly activated carbonyl compounds are relevant. For instance, in reactions like the Friedel-Crafts acylation, an acyl chloride is used to form a C-C bond with an aromatic ring. chemrevise.org Although this compound is not typically used in this manner, its activated nature is analogous. The development of transition metal-catalyzed cross-coupling reactions has become a dominant strategy for both carbon-carbon and carbon-heteroatom bond formation, often utilizing different types of reagents and catalysts. nih.govmiamioh.edu

Advanced Material Precursor Applications, e.g., Flame Retardant Materials

This compound is explored as a precursor in the development of advanced materials, particularly those with flame-retardant properties. The incorporation of chlorine atoms from the pentachlorophenyl group can contribute to the flame retardancy of a polymer matrix. When subjected to high temperatures, chlorinated compounds can release chlorine radicals, which are effective scavengers of the high-energy H• and OH• radicals that propagate the combustion process in the gas phase. This radical trapping mechanism can interrupt the exothermic processes of burning, thereby slowing or extinguishing the flame.

Furthermore, the ester and trichloroacetate functionalities of the molecule offer reactive sites for integration into various polymer backbones or for use as an additive in polymer formulations. While the compound is recognized for its potential in this application, detailed research findings and specific performance data, such as Limiting Oxygen Index (LOI) or UL-94 ratings for materials incorporating this compound, are not extensively documented in publicly available scientific literature. The exploration in this field appears to be more niche compared to its more established applications in other areas of chemical synthesis.

Conjugation Chemistry with Biomolecules (e.g., Nucleic Acids and Polysaccharides)

A significant application of this compound in advanced synthesis lies in its role as an activating agent for conjugation chemistry with biomolecules. The pentachlorophenyl ester is a highly effective leaving group, facilitating the formation of amide bonds under relatively mild conditions. This reactivity is harnessed to covalently link molecules to the functional groups present on biomacromolecules like nucleic acids and polysaccharides.

In the realm of polysaccharide modification, research has demonstrated the successful use of the activated ester of this compound for the conjugation of nucleic acid bases to hyaluronan, a naturally occurring polysaccharide. canbipharm.comgreyhoundchrom.comresearchgate.netosaka-u.ac.jpscribd.com Specifically, after the de-N-acetylation of hyaluronic acid to expose primary amino groups, this compound is used to activate the carboxyl group of a molecule to be conjugated, which then readily reacts with the amino groups on the polysaccharide backbone.

A notable study detailed the quantitative conjugation of thymine (B56734) and 5-fluorouracil, a chemotherapy agent, to deacetylhyaluronan. canbipharm.comgreyhoundchrom.comosaka-u.ac.jp This method provides a pathway to functionalize polysaccharides with therapeutic or diagnostic agents. The efficiency of this conjugation has been quantified, showcasing the practical utility of this compound in creating novel bioconjugates.

Below is a data table summarizing the research findings on the conjugation of nucleic acid bases to the polysaccharide, deacetylhyaluronan, using this compound as the activating reagent.

| Biomolecule Conjugated | Polysaccharide Backbone | Activating Reagent | Conjugation Yield (%) | Reference |

| Thymine | Deacetylhyaluronan | Activated ester of this compound | 65 | canbipharm.comgreyhoundchrom.com |

| 5-Fluorouracil | Deacetylhyaluronan | Activated ester of this compound | 51 | canbipharm.comgreyhoundchrom.com |

This application highlights the importance of this compound in the field of bioconjugation, enabling the synthesis of advanced functional biomaterials with potential applications in drug delivery and biotechnology. The ability to covalently attach nucleic acid bases and their analogs to polysaccharides opens up possibilities for creating materials with tailored biological activities and recognition properties.

Analytical Methodologies for Detection and Quantification of Pentachlorophenyl Trichloroacetate in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures into their individual components. For the analysis of pentachlorophenyl trichloroacetate (B1195264) and related compounds, several chromatographic techniques are employed.

Gas Chromatography (GC) and its Variants

Gas chromatography (GC) is a widely used method for the analysis of volatile and semi-volatile organic compounds. epa.gov In the context of pentachlorophenyl trichloroacetate, which is a derivative of pentachlorophenol (B1679276) (PCP), GC is frequently employed for the determination of PCP in environmental samples. usgs.gov Often, a derivatization step is necessary to enhance the volatility of the analyte, making it suitable for GC analysis. usgs.govoup.com For instance, PCP can be derivatized with acetic anhydride–pyridine or diazomethane (B1218177) before analysis by GC. epa.govoup.com

Different detectors can be coupled with GC to enhance sensitivity and selectivity. The Flame Ionization Detector (FID) is a common choice for underivatized phenols, while the Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds like this compound and its derivatives. epa.gov Gas chromatography-mass spectrometry (GC-MS) offers a high degree of certainty in compound identification by providing mass spectral data of the separated components. springernature.comresearchgate.net This technique has been successfully used for the qualitative and quantitative measurement of pentachlorophenol in various biological and environmental matrices. oup.comspringernature.comresearchgate.net

| Parameter | Value | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | springernature.com |

| Application | Analysis of chlorinated phenols in biological samples | springernature.com |

| Sample Preparation | Hydrolysis, liquid-liquid or solid-phase extraction | springernature.com |

| Detection | Selected Ion Monitoring (SIM) | springernature.com |

| Linearity Range | 0.1 to 100 ng/mL | springernature.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is well-suited for the analysis of less volatile or thermally labile compounds. nih.gov For the analysis of this compound, HPLC offers an advantage as it often does not require derivatization. usgs.gov The compound can be analyzed directly in its original form, which simplifies sample preparation and reduces the potential for analytical errors. usgs.govosha.gov

Reverse-phase HPLC is a common mode used for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. usgs.govosha.gov The retention of this compound can be controlled by adjusting the composition of the mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with the addition of an acid to suppress ionization. usgs.govosha.gov Ultraviolet (UV) detectors are frequently used for quantification, as the aromatic rings in the molecule absorb UV light. usgs.govosha.gov HPLC has been successfully applied to determine PCP concentrations in wastewater and other environmental samples. researchgate.netprimescholars.com

| Parameter | Value | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | usgs.gov |

| Application | Determination of PCP in water and aquifer sediments | usgs.gov |

| Column | Reverse-phase | usgs.gov |

| Detection | Ultraviolet (UV) detector | usgs.gov |

| Lower Detection Limit | 0.2 µg/L (with 10.0 mL injection) | usgs.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique. iaea.org While perhaps not as sensitive or high-resolution as GC or HPLC, TLC remains a valuable tool for screening and qualitative analysis. iaea.orgnih.gov In the context of this compound and related compounds, TLC can be used for the rapid detection of these substances in various samples. researchgate.net

The separation is achieved on a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate. nih.gov After applying the sample and developing the chromatogram with a suitable solvent system, the separated spots can be visualized using various methods. nih.gov For chlorinated compounds, specific chromogenic reagents can be sprayed on the plate to produce colored spots, or the plate can be viewed under UV light if the compounds are UV-active. epfl.ch The detection of pentachlorophenol in water samples using TLC has been reported with a limit of detection in the nanogram range. researchgate.net

| Parameter | Value | Reference |

| Technique | Thin-Layer Chromatography (TLC) | researchgate.net |

| Application | Detection of PCP in aqueous solution | researchgate.net |

| Limit of Detection (LOD) | 8-35 ng | researchgate.net |

| Limit of Quantification (LOQ) | 25-98 ng | researchgate.net |

| Recovery Rate | 89.21% - 101.74% | researchgate.net |

Spectroscopic Detection Methods

Spectroscopic methods are instrumental in the quantitative analysis of chemical compounds by measuring the interaction of electromagnetic radiation with the analyte.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. semanticscholar.org this compound, containing a pentachlorophenyl group, exhibits strong UV absorbance, making UV-Vis spectroscopy a suitable method for its quantification. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nioh.ac.za

For the determination of pentachlorophenol and its derivatives, UV-Vis spectroscopy can be used directly on sample solutions. researchgate.netresearchgate.net The wavelength of maximum absorbance (λmax) for pentachlorophenol is typically around 320 nm. researchgate.net This method is relatively simple, rapid, and cost-effective. nioh.ac.za

| Parameter | Value | Reference |

| Technique | UV-Vis Spectroscopy | researchgate.net |

| Application | Field determination of pentachlorophenol in water | researchgate.net |

| Wavelength for Un-acidified Method | 320 nm | researchgate.net |

| Detection Range (Un-acidified) | 2 ppb - 100 ppm | researchgate.net |

| Wavelength for Acidified Method | 450 nm | researchgate.net |

| Detection Range (Acidified) | 4 ppm - 1000 ppm | researchgate.net |

Advanced Spectroscopic Sensors and Probes

The development of advanced spectroscopic sensors and probes represents a significant advancement in the real-time monitoring of chemical compounds. nih.gov These sensors often combine spectroscopic techniques with multivariate data analysis to provide rapid and continuous measurements of various process parameters. nih.gov While specific sensor development for this compound is an area of ongoing research, the principles of spectroscopic sensing are applicable.

These sensors can be based on various spectroscopic methods, including UV/Vis, infrared, fluorescence, and Raman spectroscopy. nih.gov In a process analytical technology (PAT) context, these sensors can be integrated directly into production lines for in-line monitoring, offering significant advantages for process control and quality assurance. nih.govnih.gov The ability to monitor chemical concentrations in real-time allows for immediate adjustments to process conditions, leading to improved efficiency and product consistency. nih.gov

Sample Preparation and Extraction Techniques for Complex Matrices

The accurate detection and quantification of this compound in complex matrices such as environmental and biological samples necessitate robust sample preparation and extraction techniques. The primary goal of this stage is to isolate the target analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis. chromatographyonline.com Given the structural similarity, methods developed for related compounds like pentachlorophenol (PCP) are often adapted. The analysis of this compound may involve a hydrolysis step to convert it to pentachlorophenol, which is then extracted and analyzed.

Commonly employed extraction techniques for structurally similar organochlorine compounds from various matrices include:

Accelerated Solvent Extraction (ASE): This technique, also known as pressurized liquid extraction (PLE), uses organic solvents at elevated temperatures and pressures to rapidly and efficiently extract analytes from solid and semi-solid samples. researchgate.net A study on the determination of pentachlorophenol in meat and fish utilized ASE with a mixture of methanol and 2% trichloroacetic acid. nih.govoup.com The high temperature and pressure enhance the extraction kinetics, leading to shorter extraction times and reduced solvent consumption compared to traditional methods. researchgate.net

Ultrasonic-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. researchgate.netmdpi.com The collapse of these bubbles near the sample surface generates localized high pressure and temperature, facilitating the disruption of the sample matrix and enhancing the penetration of the solvent. researchgate.netmdpi.com This method has been successfully applied to extract pentachlorophenol and other phenols from samples like sawdust and paper packaging materials. nih.govnih.gov It is valued for its simplicity and the wide range of applicable solvents. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. researchgate.net It involves passing a liquid sample through a sorbent bed that retains the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a different solvent. websiteonline.cn SPE is crucial for removing matrix components that can interfere with chromatographic analysis, such as lipids from biological samples or humic substances from environmental samples. websiteonline.cnnih.gov For instance, Captiva EMR-Lipid cartridges have been used for pass-through SPE cleanup in the analysis of PCP in seafood. mdpi.com

Dispersive Solid-Phase Extraction (d-SPE): Often used as a cleanup step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, d-SPE involves adding a sorbent mixture directly to the sample extract. buu.ac.th The mixture is vortexed and then centrifuged, and the cleaned supernatant is collected for analysis. This approach is very rapid and effective for a wide range of pesticide-matrix combinations. buu.ac.thgcms.cz

The choice of extraction method depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity of the analytical method. For complex matrices, a combination of extraction and cleanup steps is often necessary to achieve reliable and accurate results.

Table 1: Comparison of Extraction Techniques for Related Analytes in Complex Matrices

| Extraction Technique | Principle | Typical Matrices | Advantages | Reference |

|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. | Meat, Fish, Tissue, Soil | Fast, Automated, Low solvent use | nih.govoup.com |

| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to enhance solvent extraction. | Sawdust, Paper, Leaves, Solid samples | Simple, Fast, Versatile | researchgate.netmdpi.comnih.govnih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is eluted. | Water, Serum, Urine, Biological fluids | High concentration factor, Effective cleanup | websiteonline.cnnih.govmdpi.com |

| Dispersive Solid-Phase Extraction (d-SPE) | Sorbent is added directly to the extract for cleanup (part of QuEChERS). | Fruits, Vegetables, Food products | Very fast, Simple, Low cost | buu.ac.thgcms.cz |

Method Validation and Quality Control in Analytical Research

Method validation is a critical process in analytical research that demonstrates that an analytical procedure is suitable for its intended purpose. routledge.com It ensures the reliability, reproducibility, and accuracy of the results obtained for the quantification of this compound. Alongside validation, stringent quality assurance (QA) and quality control (QC) measures must be implemented throughout the analytical workflow. epa.govepa.gov

Method Validation Parameters

The key performance parameters evaluated during method validation typically include:

Accuracy: This refers to the closeness of the mean test result to the true or accepted reference value. It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on matrix samples spiked with a known amount of the analyte. routledge.com For example, in an analysis of pentachlorophenol in meat and fish, spiked recoveries were found to be greater than 71.1%. nih.govoup.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). routledge.com An analytical method for PCP in meat and fish reported RSD values of less than 14.7%. nih.govoup.com

Linearity: This is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A linear relationship is typically established by analyzing a series of standards of known concentrations and is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. nih.gov

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It represents the concentration at which a signal can be reliably distinguished from the background noise.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com For the analysis of PCP in seafood, the LOQ was reported as 1.0 µg/kg. mdpi.com

Quality Control in Analytical Research

Quality control involves the operational techniques and activities used to fulfill requirements for quality. epa.govnih.gov It is an integral part of the analytical process to ensure that the method remains in a state of control. Key QC practices include:

Use of Internal Standards: An internal standard, a compound structurally similar to the analyte but not present in the sample, is added to all samples, calibrators, and controls. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. springernature.com

Analysis of Blanks: Method blanks (reagent blanks) are processed and analyzed in the same manner as the samples but without the sample matrix. They are used to monitor for contamination introduced during the analytical procedure. epa.gov

Analysis of Spiked Samples: Matrix spikes involve adding a known quantity of the analyte to a sample before extraction. Analyzing these helps to evaluate the effect of the matrix on the analytical method's performance and to determine the recovery. nih.govepa.gov

Use of Certified Reference Materials (CRMs): When available, CRMs are analyzed to provide an independent assessment of the accuracy of the entire analytical procedure. routledge.com

System Suitability Tests: These are performed before a sequence of analyses to ensure that the analytical system (e.g., the chromatograph) is performing within predefined specifications. nih.gov

Table 2: Key Method Validation and Quality Control Parameters

| Parameter | Description | Common Acceptance Criteria | Reference |

|---|---|---|---|

| Accuracy (Recovery) | Closeness of a measured value to the true value. | Typically 70-120% for spiked samples. | nih.govoup.com |

| Precision (RSD) | Agreement among a series of measurements. | Typically ≤ 15-20% RSD. | nih.govoup.comnih.gov |

| Linearity (r²) | Proportionality of the signal to the analyte concentration. | r² > 0.99 | nih.gov |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise ratio ≥ 3 | mdpi.com |

| Limit of Quantification (LOQ) | Lowest concentration that can be accurately measured. | Signal-to-Noise ratio ≥ 10 or lowest validated spike level. | mdpi.comnih.gov |

| Method Blank | A sample containing all components except the analyte. | Should be below the LOD or a set fraction of the LOQ. | epa.gov |

Future Research Directions and Emerging Paradigms for Pentachlorophenyl Trichloroacetate

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of pentachlorophenyl trichloroacetate (B1195264) likely involves the esterification of pentachlorophenol (B1679276) with a trichloroacetic acid derivative. The synthesis of the precursor, pentachlorophenol, is known to involve high-temperature chlorination of phenol (B47542), a process that can lead to the formation of hazardous, chlorinated by-products. psu.edunih.govacs.org A significant future research direction, therefore, lies in the development of greener and more sustainable synthetic pathways.

Future research in this area could focus on several key strategies:

Catalytic Esterification: Moving away from stoichiometric reagents towards catalytic methods for the esterification step can significantly reduce waste and energy consumption. nii.ac.jpresearchgate.net Research into novel acid catalysts, including solid acids and ionic liquids, could offer recyclable and more environmentally benign alternatives to traditional methods. mdpi.com

Flow Chemistry: Continuous flow synthesis presents a promising paradigm for the production of pentachlorophenyl trichloroacetate. nih.govbohrium.com This technology can offer enhanced safety, better control over reaction parameters, and improved scalability compared to batch processes. bohrium.com The development of a continuous, one-pot method would be particularly advantageous, minimizing the need for isolation of intermediates and reducing solvent usage. bohrium.com

Alternative Reagents: Exploration of alternative, less hazardous starting materials and acylating agents is another critical avenue. This could involve biocatalytic approaches, using enzymes to carry out the esterification under mild conditions.

By-product Minimization: A key goal for future synthetic methods will be the minimization or complete elimination of toxic by-products. This aligns with the broader trend in the chemical industry to move away from processes that generate persistent organic pollutants. marketreportanalytics.comvirtuemarketresearch.com

Exploration of Novel Reaction Pathways and Catalytic Applications

The reactivity of this compound is largely dictated by the presence of the electron-withdrawing pentachlorophenyl and trichloromethyl groups, which make the ester susceptible to nucleophilic attack. While its use in the synthesis of active esters for peptide synthesis is known, there is considerable scope for exploring its reactivity in other contexts. nih.govwikipedia.org

Future research could explore the following:

Novel Transformations: Investigating the reaction of this compound with a wider range of nucleophiles could lead to the discovery of new chemical transformations and the synthesis of novel molecular architectures. The reactivity of this ester towards various nucleophiles warrants a more detailed kinetic and mechanistic investigation. acs.org

Catalytic Activation: Research into the catalytic activation of the ester bond in this compound could open up new applications. For instance, transition metal-catalyzed cross-coupling reactions could potentially utilize the pentachlorophenyl group as a leaving group, enabling the introduction of new functionalities.

Polymer Chemistry: The pentachlorophenyl group can be incorporated into polymers to enhance their properties. researchgate.net Future research could investigate the use of this compound as a monomer or a modifying agent in the synthesis of functional polymers with tailored properties such as flame retardancy or thermal stability.

Advanced Spectroscopic and Imaging Techniques for In-Situ Studies

Understanding the reaction mechanisms and kinetics of processes involving this compound is crucial for optimizing existing applications and developing new ones. Advanced spectroscopic and imaging techniques that allow for in-situ monitoring of reactions are becoming increasingly important in this regard. nih.govbirmingham.ac.uk

Future research directions in this area include:

Time-Resolved Spectroscopy: The application of time-resolved in-situ spectroscopy can provide real-time insights into the dynamics of reactions involving this compound. nih.gov Techniques such as time-resolved infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy could be used to monitor the formation of intermediates and products as the reaction progresses. oxinst.com

In-Situ Reaction Monitoring: The development of methods for the in-situ monitoring of the synthesis or reactions of this compound under process conditions is a key area for future research. This could involve the use of flow cells coupled with spectroscopic detectors to enable continuous analysis. oxinst.com

Advanced Analytical Techniques: For the detection and quantification of this compound and its reaction products, advanced analytical methods such as two-dimensional gas chromatography (2D-GC) and high-resolution mass spectrometry (HRMS) will be invaluable. bohrium.comnih.gov These techniques offer high sensitivity and selectivity, which are essential for analyzing complex reaction mixtures and for environmental monitoring. nih.govlibretexts.orgmdpi.com

Integrated Computational-Experimental Approaches for Predictive Modeling

The integration of computational modeling with experimental studies offers a powerful approach to accelerate the discovery and development of new applications for this compound. Predictive modeling can provide valuable insights into the compound's properties, reactivity, and potential biological activity, thereby guiding experimental efforts. nih.govfrontiersin.org

Future research in this domain could focus on: